molecular formula C9H13NO B6203669 3-ethyl-5-methoxyaniline CAS No. 1369874-89-4

3-ethyl-5-methoxyaniline

Cat. No. B6203669
CAS RN: 1369874-89-4
M. Wt: 151.2
InChI Key:
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Description

3-Ethyl-5-methoxyaniline is a chemical compound with the molecular formula C9H13NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Synthesis Analysis

The synthesis of anilines, including 3-ethyl-5-methoxyaniline, can be achieved through various methods. One such method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of 3-ethyl-5-methoxyaniline consists of a benzene ring (aniline part) substituted with an ethyl group and a methoxy group at positions 3 and 5, respectively .


Chemical Reactions Analysis

Anilines, including 3-ethyl-5-methoxyaniline, can undergo various chemical reactions. For instance, they can be methylated using methanol in the presence of cyclometalated ruthenium complexes . Additionally, they can participate in Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-5-methoxyaniline, such as its melting point, boiling point, density, and molecular weight, can be found in chemical databases .

Mechanism of Action

The mechanism of action in the methylation of anilines involves a multistep reaction sequence starting from alcohols. The alcohol is dehydrogenated in the first step, leading to the formation of a more reactive aldehyde or ketone. This can then undergo reactions like aldol condensation or imine formation. In the final step, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product, resulting in the overall formation of new C–C or C–N single bonds .

Future Directions

The future directions in the study of anilines, including 3-ethyl-5-methoxyaniline, involve the development of new and efficient protocols for their synthesis . Furthermore, the selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-5-methoxyaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-ethylphenol", "aniline", "sodium hydroxide", "methyl iodide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium acetate", "acetic acid" ], "Reaction": [ "Step 1: 3-ethylphenol is reacted with aniline in the presence of sodium hydroxide to form 3-ethylphenylaniline.", "Step 2: 3-ethylphenylaniline is then reacted with methyl iodide in the presence of sodium hydroxide to form 3-ethyl-5-methylphenylaniline.", "Step 3: 3-ethyl-5-methylphenylaniline is then nitrated using a mixture of nitric acid and sulfuric acid to form 3-ethyl-5-methyl-2-nitrophenylamine.", "Step 4: 3-ethyl-5-methyl-2-nitrophenylamine is reduced using iron and hydrochloric acid to form 3-ethyl-5-methoxyaniline.", "Step 5: The final product is purified by recrystallization from a mixture of copper sulfate, sodium acetate, and acetic acid." ] }

CAS RN

1369874-89-4

Product Name

3-ethyl-5-methoxyaniline

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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